molecular formula C19H26O2 B147772 3-Methoxyestra-2,5(10)-dien-17-one CAS No. 17976-32-8

3-Methoxyestra-2,5(10)-dien-17-one

Cat. No. B147772
CAS RN: 17976-32-8
M. Wt: 286.4 g/mol
InChI Key: NSUVCVKCWGOYPV-VXNCWWDNSA-N
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Description

3-Methoxyestra-2,5(10)-dien-17-one is a chemical compound with the molecular formula C19H28O2 . It is also known by various synonyms such as 3-Methoxy-19-norandrosta-2(3),5(10)-dien-17β-ol-d3 and 1,4-Dihydro-3,17-estradiol 3-methyl ether-d3 . This compound has been shown to time-dependently regulate estrogen receptor (ER), ER-α, and ER-β .


Molecular Structure Analysis

The molecular weight of 3-Methoxyestra-2,5(10)-dien-17-one is 288.42 g/mol . Its molecular formula is C19H28O2 . For a more detailed structural analysis, you may want to refer to a chemical database or a molecular modeling software.

Scientific Research Applications

Synthesis and Derivative Formation

  • 3-Methoxyestra-2,5(10)-dien-17-one has been utilized in the synthesis of steroidal spiroethers and various other derivatives. For instance, Singh and Christiansen (1971) synthesized steroidal spiroethers from 3-methoxy-19-nor-17β-pregna-1,3,5(10),20-tetraen-17-ol and 17-(4-hydroxy-1-butynyl)-3-methoxyestra-1,3,5(10)-trien-17β-ol (Singh & Christiansen, 1971).
  • Baranovsky et al. (2007) described the synthesis of 3‐Methoxy‐16α‐nitro‐14,17‐ethenoestra‐1,3,5(10)‐trien‐17β‐yl Acetate and its further transformation into various N-heterocycles and alkyl derivatives (Baranovsky, Bolibrukh, & Bull, 2007).

Chromatographic Analysis and Separation

  • Wölfling, Schneider, and Péter (1999) developed high-performance liquid chromatographic methods for separating isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene, which have varied biological activities (Wölfling, Schneider, & Péter, 1999).

Reactions with Acids

  • Kimura and Miura (1976) studied the chromogenic reactions of 3-methoxyestra-1,3,5(10)-trien-17α-ol and related compounds with concentrated sulfuric acid, revealing insights into their structural transformations (Kimura & Miura, 1976).

Fluorination and Conformation Analysis

  • Pataki (1973) investigated the treatment of 3-methoxy-17β-acetoxyestra-2,5(10)-diene with perchloryl fluoride, leading to the synthesis of a 2-fluoro-3-ketosteroid with unusual properties (Pataki, 1973).

Hydrolysis and Steroid Synthesis

  • Liu, Zhang, and Li (1996) developed a method for the hydrolysis of 3-methoxy-2,5(10)-diene steroids via oxalic acid in the presence of silica gel, providing a pathway to synthesize corresponding enones (Liu, Zhang, & Li, 1996).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

(8R,9S,13S,14S)-3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVCVKCWGOYPV-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyestra-2,5(10)-dien-17-one

CAS RN

17976-32-8
Record name 3-Methoxyestra-2,5(10)-dien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17976-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxyestra-2,5(10)-dien-17-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-methoxyestra-2,5(10)-dien-17-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TC Miller, RG Christiansen - The Journal of Organic Chemistry, 1967 - ACS Publications
The alkynylation of estrone methyl ether (4) with the lithium, sodium, and potassium derivatives of propargyl alcohol, 3-butyn-l-ol, and propargylaldehyde diethyl acetal in pyridine and/or …
Number of citations: 13 pubs.acs.org
KK Koshoev, SN Ananchenko, IV Torgov - Chemistry of Natural …, 1965 - Springer
The complete synthesis of d,l-19-nortestosterone (I) and its 8-iso- and 9, 10-iso- stereoisomers, and also the synthesis of d,l-19-norandrosten-4-ene-3, 17-dione (VI) and its 9, 10-iso-…
Number of citations: 3 link.springer.com
J Pataki - Tetrahedron, 1973 - Elsevier
Treatment of 3-methoxy-17β-acetoxyestra-2,5(10)-diene with perchloryl fluoride in aqueous dioxane or tetrahydrofuran yielded a 2-fluoro-3-ketosteroid with unusual properties. Unlike …
Number of citations: 4 www.sciencedirect.com
NK Chaudhuri, M Gut - Methods in Enzymology, 1969 - Elsevier
Publisher Summary With the increasing interest in metabolic and biosynthetic studies of both natural and synthetic steroidal hormones and sterols, the demand for isotopically labeled …
Number of citations: 7 www.sciencedirect.com

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